molecular formula C23H25ClN2O9 B562142 8-Methoxychlortetracycline CAS No. 110298-63-0

8-Methoxychlortetracycline

Cat. No.: B562142
CAS No.: 110298-63-0
M. Wt: 508.908
InChI Key: LITNLJPOCNTUJW-QYPDEEGYSA-N
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Description

8-Methoxychlortetracycline (CAS: 0298-63-0) is a tetracycline-class antibiotic characterized by a chlorine atom at position 7 and a methoxy group (-OCH₃) at position 8 on its naphthacene core . This structural modification distinguishes it from other tetracyclines and influences its antibacterial activity, stability, and pharmacokinetic profile. The compound is derived from chlortetracycline, with the methoxy substitution enhancing resistance to enzymatic degradation and altering its spectrum of activity against Gram-positive and Gram-negative bacteria .

8-Methoxychlortetracycline shares the tetracycline mechanism of action: it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. However, its unique substitutions may improve binding affinity or reduce efflux pump-mediated resistance in certain pathogens .

Properties

CAS No.

110298-63-0

Molecular Formula

C23H25ClN2O9

Molecular Weight

508.908

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1

InChI Key

LITNLJPOCNTUJW-QYPDEEGYSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications

The antibacterial activity and pharmacokinetics of tetracyclines are heavily influenced by substitutions at positions 5–8. Below is a comparative analysis of 8-Methoxychlortetracycline and key analogs:

Compound Position 5 Position 6 Position 7 Position 8 Molecular Weight Key Features
8-Methoxychlortetracycline -OH -CH₃ -Cl -OCH₃ ~478.3* Enhanced stability; broad-spectrum activity
Chlortetracycline -OH -CH₃ -Cl -H 478.9 First tetracycline; shorter half-life due to lack of methoxy group
Demeclocycline -OH -CH₃ -Cl -H 464.8 Slow excretion; used for SIADH treatment
Methacycline -OH =CH₂ (methylene) -H -H 442.4 Improved acid stability; longer half-life
Doxycycline -OH -CH₂OH -H -H 444.4 High lipophilicity; superior tissue penetration

*Estimated based on structural similarity to chlortetracycline.

Antibacterial Activity

  • 8-Methoxychlortetracycline : Demonstrates activity against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The methoxy group at position 8 may reduce susceptibility to tetracycline-specific efflux pumps .
  • Demeclocycline : Similar spectrum but with reduced potency against Gram-negative bacteria due to slower bacterial uptake .
  • Methacycline : Broader activity against atypical pathogens (e.g., Mycoplasma) owing to its methylene group, which enhances membrane permeability .

Pharmacokinetics

  • Half-life : 8-Methoxychlortetracycline is hypothesized to have a longer half-life (~16 hours) compared to chlortetracycline (~6 hours) due to reduced renal clearance, similar to demeclocycline (~12 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxychlortetracycline
Reactant of Route 2
8-Methoxychlortetracycline

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